molecular formula C21H25F6N2OP B13914386 1-[(1S,2S)-2,3-Dihydro-2-hydroxy-1H-inden-1-yl]-3-(2,4,6-trimethylphenyl)--4,5-dihydro-1H-imidazolium Hexafluorophosphate

1-[(1S,2S)-2,3-Dihydro-2-hydroxy-1H-inden-1-yl]-3-(2,4,6-trimethylphenyl)--4,5-dihydro-1H-imidazolium Hexafluorophosphate

Cat. No.: B13914386
M. Wt: 466.4 g/mol
InChI Key: NSWDLSVFALTMLO-RQBPZYBGSA-N
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Description

1-[(1S,2S)-2,3-Dihydro-2-hydroxy-1H-inden-1-yl]-3-(2,4,6-trimethylphenyl)--4,5-dihydro-1H-imidazolium Hexafluorophosphate is a useful research compound. Its molecular formula is C21H25F6N2OP and its molecular weight is 466.4 g/mol. The purity is usually 95%.
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Biological Activity

1-[(1S,2S)-2,3-Dihydro-2-hydroxy-1H-inden-1-yl]-3-(2,4,6-trimethylphenyl)--4,5-dihydro-1H-imidazolium hexafluorophosphate (CAS Number: 2113621-62-6) is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties and therapeutic implications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H25F6N2OP
Molecular Weight466.41 g/mol
CAS Number2113621-62-6
Structural FormulaStructural Formula

Anticancer Properties

Research indicates that compounds with similar structural features exhibit anticancer activities. For instance, studies on related imidazolium salts have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry examined imidazolium derivatives and their effects on cancer cells. The results demonstrated that certain derivatives could significantly reduce cell viability in prostate cancer cell lines through apoptosis induction mechanisms .

Antimicrobial Activity

Compounds like this compound may also exhibit antimicrobial properties. Similar compounds have been characterized as effective against a range of pathogens.

Research Findings:
A comprehensive review highlighted that small molecular weight bioactive compounds derived from microbial sources possess dual roles as antimicrobial and anticancer agents . This suggests that the compound's structure may allow for similar bioactivity.

The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to various pharmacological effects. The imidazolium moiety is known for its role in modulating enzyme activities and influencing signaling pathways associated with cell growth and apoptosis.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other known bioactive compounds is useful:

Compound NameActivity TypeReference
Imidazolium Derivative AAnticancer
Macrocyclic Indole DerivativesHepatitis C Inhibitor
Small Molecular Weight Bioactive CompoundsAntimicrobial

Properties

Molecular Formula

C21H25F6N2OP

Molecular Weight

466.4 g/mol

IUPAC Name

(1S,2S)-1-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-2,3-dihydro-1H-inden-2-ol;hexafluorophosphate

InChI

InChI=1S/C21H25N2O.F6P/c1-14-10-15(2)20(16(3)11-14)22-8-9-23(13-22)21-18-7-5-4-6-17(18)12-19(21)24;1-7(2,3,4,5)6/h4-7,10-11,13,19,21,24H,8-9,12H2,1-3H3;/q+1;-1/t19-,21-;/m0./s1

InChI Key

NSWDLSVFALTMLO-RQBPZYBGSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)[C@@H]3[C@H](CC4=CC=CC=C34)O)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3C(CC4=CC=CC=C34)O)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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